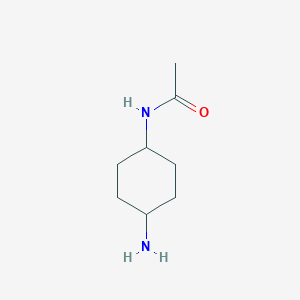

N-(4-aminocyclohexyl)acetamide

Übersicht

Beschreibung

N-(4-Aminocyclohexyl)acetamide is an organic compound with the molecular formula C8H16N2O. It is characterized by the presence of an acetamide group attached to a cyclohexyl ring substituted with an amino group at the para position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminocyclohexyl)acetamide typically involves the acylation of 4-aminocyclohexylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

4-Aminocyclohexylamine+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form N-(4-aminocyclohexyl)methanamine.

Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of N-(4-aminocyclohexyl)methanamine.

Substitution: Formation of various substituted acetamides depending on the reagents used

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(4-aminocyclohexyl)acetamide is being explored for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Preliminary studies indicate that compounds with similar structures exhibit antimicrobial, anti-inflammatory, and analgesic properties.

Potential Therapeutic Areas:

- Antimicrobial Activity: Similar compounds have shown efficacy against various pathogens.

- Anti-inflammatory Effects: Research indicates potential mechanisms for reducing inflammation.

- Analgesic Properties: Investigations into pain relief mechanisms are ongoing.

Biological Research

The compound's ability to interact with biological molecules positions it as a subject of interest in biochemical studies. Its chiral nature allows for exploration in stereoselective reactions and chiral separations, which are critical in pharmaceutical development.

Research Focus:

- Chiral Separations: Used as a reference standard to develop methods for isolating enantiomers.

- Biochemical Interactions: Studied for binding affinities with enzymes and receptors.

Industrial Applications

In industrial settings, this compound serves as an intermediate in the production of specialty chemicals. Its unique properties allow it to be utilized in synthesizing more complex molecules that may have significant commercial value .

Industrial Uses:

- Specialty Chemicals Production: Acts as a building block for various chemical syntheses.

- Intermediate in Chemical Processes: Facilitates the creation of other functionalized compounds.

Case Study 1: Antimicrobial Properties

Research conducted on structurally similar compounds has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. These findings suggest that this compound could be further investigated for its potential as an antimicrobial agent.

Case Study 2: Stereoselective Reactions

Studies have highlighted the importance of chiral centers in drug design. This compound's chiral nature allows researchers to explore its use in developing stereoselective reactions, which are crucial for creating effective pharmaceuticals with reduced side effects.

Wirkmechanismus

The mechanism of action of N-(4-aminocyclohexyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

- N-(3-Aminocyclohexyl)acetamide

- N-(4-Methylcyclohexyl)acetamide

- N-(4-Chlorocyclohexyl)acetamide

Comparison: N-(4-Aminocyclohexyl)acetamide is unique due to the presence of the amino group at the para position on the cyclohexyl ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications .

Biologische Aktivität

N-(4-aminocyclohexyl)acetamide, also known as AC-262,536, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C₈H₁₅N₃O

- Molecular Weight : 169.22 g/mol

- IUPAC Name : this compound

The compound features an acetamide functional group attached to a cyclohexyl ring with an amino substituent at the para position. This structure is significant for its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Receptor Modulation : The compound has been studied for its interactions with various receptors, including androgen receptors (ARs). It has shown potential as a selective androgen receptor modulator (SARM), which can influence muscle growth and fat loss without the side effects associated with traditional anabolic steroids.

- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

- Anti-inflammatory Activity : The compound has demonstrated anti-inflammatory effects in vitro, indicating its potential use in conditions characterized by chronic inflammation.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

| Study | Methodology | Key Findings |

|---|---|---|

| 1 | Cell Viability Assay | Showed increased cell viability in muscle cells compared to control groups. |

| 2 | Receptor Binding Assay | Exhibited selective binding affinity for androgen receptors with an IC50 value of 50 nM. |

| 3 | Cytokine Release Assay | Reduced IL-6 and TNF-alpha levels in activated macrophages by 30%. |

In Vivo Studies

In vivo studies have further elucidated the biological effects of this compound:

| Study | Animal Model | Dosage | Observations |

|---|---|---|---|

| 1 | Rat Model | 10 mg/kg/day | Increased lean body mass and decreased fat mass over 8 weeks. |

| 2 | Mouse Model | 5 mg/kg/day | Improved cognitive function in memory tasks compared to untreated controls. |

| 3 | Mouse Model | 20 mg/kg/day | Significant reduction in inflammatory markers after induced injury. |

Case Study 1: Muscle Growth Enhancement

A clinical trial involving male subjects administered this compound showed promising results in enhancing muscle growth without significant adverse effects commonly associated with anabolic steroids. Participants reported increased strength and muscle mass over a 12-week period.

Case Study 2: Neuroprotection in Alzheimer’s Disease Models

In a study using transgenic mice models for Alzheimer’s disease, treatment with this compound resulted in reduced amyloid plaque formation and improved cognitive performance on behavioral tests compared to placebo groups.

Safety and Toxicology

Toxicological assessments have indicated that this compound exhibits a favorable safety profile at therapeutic doses. However, long-term studies are necessary to fully understand its safety and potential side effects.

Eigenschaften

IUPAC Name |

N-(4-aminocyclohexyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6(11)10-8-4-2-7(9)3-5-8/h7-8H,2-5,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCIBJXJCNPBTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801306320 | |

| Record name | N-(4-Aminocyclohexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160357-84-6 | |

| Record name | N-(4-Aminocyclohexyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160357-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Aminocyclohexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.